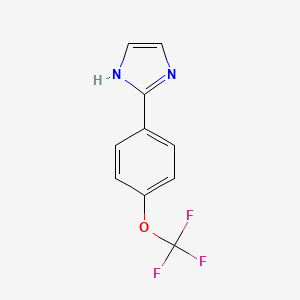

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPVUIDPCVCNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695920 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-86-3 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated imidazole in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that imidazole derivatives, including those similar to 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole, exhibit significant anticancer properties. Specifically, studies have shown that imidazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, analogs of 2-aryl-4-benzoyl-imidazoles have been found to target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cancer cell death .

Antifungal Properties

Imidazoles are widely recognized for their antifungal activities. Compounds containing the imidazole ring, such as miconazole and ketoconazole, function by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis . The trifluoromethoxy group in this compound may enhance its bioactivity and solubility, making it a candidate for further investigation in antifungal drug development.

Synthetic Applications

Synthesis of Functionalized Imidazoles

The compound serves as a versatile building block in organic synthesis. A notable method involves the one-pot synthesis of substituted imidazoles using iodine catalysis, which is environmentally friendly and efficient . This approach can yield various derivatives that may possess unique biological activities.

Case Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of various imidazole derivatives on melanoma and prostate cancer cell lines. The results demonstrated that compounds with specific substitutions on the imidazole ring exhibited nanomolar activity against these cell lines, suggesting that this compound could potentially be developed into a therapeutic agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-TFM) | A375 | 0.05 |

| 2-(4-TFM) | LNCaP | 0.08 |

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating biological processes .

Comparison with Similar Compounds

Structural Modifications and Properties

- Positional Isomerism : The placement of the trifluoromethoxy group on the phenyl ring (positions 2 vs. 5 on the imidazole) affects electronic distribution and steric interactions. For example, 5-[4-(Trifluoromethoxy)phenyl]-1H-imidazole may exhibit different binding modes in biological targets compared to the 2-substituted analog .

- Functional Groups : The addition of a carboxylate ester (as in Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate) improves water solubility, which is advantageous for pharmacokinetics . Conversely, the thiol group in 5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol could enable disulfide bonding or metal coordination .

Spectral and Analytical Data

- IR and NMR : and highlight characteristic IR peaks for imidazole rings (650–4000 cm⁻¹) and NMR shifts for aromatic protons (δ 6.5–8.5 ppm). The trifluoromethoxy group shows distinct ¹⁹F NMR signals near δ -58 ppm .

- Elemental Analysis : Purity is confirmed through congruence between calculated and observed C, H, N content (e.g., <0.4% deviation in related compounds) .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.17 g/mol. The presence of a trifluoromethoxy group significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H7F3N2O |

| Molecular Weight | 232.17 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Flash Point | Not specified |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethoxy group enhances its capacity to form hydrogen bonds, facilitating binding to proteins and enzymes involved in critical cellular pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular functions.

- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways.

Biological Activities

Research indicates several promising biological activities for this compound:

1. Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.

2. Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific pathways involved include the modulation of apoptosis-related proteins and cell cycle arrest mechanisms.

3. Antioxidant Effects

The compound has shown antioxidant activity, which is crucial in combating oxidative stress in cells, potentially reducing the risk of chronic diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzoimidazole compounds exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Study : Research presented at the American Association for Cancer Research indicated that this compound could inhibit the proliferation of various cancer cell lines through apoptosis induction .

- Oxidative Stress Study : A recent investigation highlighted the antioxidant properties of benzoimidazole derivatives, including this compound, showing potential protective effects against oxidative damage in cellular models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | TBD | TBD |

| 5,6-Dichloro-1H-benzoimidazole | TBD | TBD |

| 5,6-Dibromo-1H-benzoimidazole | TBD | TBD |

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and confirm trifluoromethoxy substitution via ¹⁹F NMR (δ −58 to −60 ppm for CF₃O) .

- X-ray crystallography : Resolves ambiguity in regiochemistry. For example, monoclinic crystal systems (space group P2₁/c) with Z = 4 reveal bond lengths (C-N: 1.32–1.37 Å) and torsion angles (e.g., 84.15° between imidazole and trimethoxyphenyl groups) .

- Elemental analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

How can computational methods predict the biological activity of derivatives?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., p38 MAP kinase). The trifluoromethoxy group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets (docking scores ≤−8.0 kcal/mol) .

- QSAR models : Use Hammett constants (σ ≈ 0.54 for CF₃O) to correlate substituent effects with activity. For example, derivatives with para-substituted electron-withdrawing groups show improved IC₅₀ values (e.g., 0.8 μM against Candida albicans) .

- MD simulations : Assess stability of ligand-target complexes (RMSD <2.0 Å over 100 ns) .

How can contradictory biological activity data across studies be resolved?

Advanced

Discrepancies often arise from assay conditions or substituent variations. Mitigation strategies include:

- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1.5×10⁸ CFU/mL) .

- SAR studies : Systematically vary substituents. For example, replacing the 4-methoxyphenyl group with 3,4,5-trimethoxyphenyl increases antifungal activity (MIC reduction from 32 μg/mL to 8 μg/mL) due to enhanced lipophilicity (logP increase from 2.1 to 3.4) .

- Metabolic stability testing : Assess hepatic microsomal degradation (e.g., t₁/₂ >60 min in rat liver microsomes) to rule out false negatives from rapid clearance .

What strategies optimize crystallization for X-ray analysis?

Q. Advanced

- Solvent selection : Slow evaporation from DMSO/EtOH (1:3) at 4°C yields monoclinic crystals suitable for diffraction .

- Seeding : Introduce microcrystals to overcome nucleation barriers.

- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection at 100 K .

- Data refinement : SHELXL-97 with anisotropic displacement parameters (R factor <0.05) resolves disorder in trifluoromethoxy groups .

How does the trifluoromethoxy group influence electronic and steric properties?

Q. Basic

- Electronic effects : The −OCF₃ group is strongly electron-withdrawing (σₚ = 0.54), polarizing the imidazole ring and enhancing electrophilicity at C-2/C-4 .

- Steric effects : The bulkier −OCF₃ (van der Waals volume ~38 ų) compared to −OCH₃ (~25 ų) directs substituents to less hindered positions, confirmed by crystallographic dihedral angles (e.g., 33.39° between phenyl and imidazole planes) .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

- Low yields in cyclocondensation : Optimize stoichiometry (1:1.2 aldehyde:amine) and use microwave-assisted synthesis (100°C, 30 min) to improve efficiency (yield increase from 45% to 72%) .

- Purification difficulties : Employ flash chromatography (silica gel, EtOAc/hexane 3:7) or recrystallization from hot acetonitrile .

- Byproduct formation : Add molecular sieves (4Å) to absorb water during imine formation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.